molecular formula C9H4BrNS B11813883 7-Bromobenzo[b]thiophene-2-carbonitrile

7-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No.: B11813883
M. Wt: 238.11 g/mol
InChI Key: JZYUFQYAEIDRKY-UHFFFAOYSA-N
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Description

7-Bromobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C9H4BrNS. It is a derivative of benzothiophene, where a bromine atom is substituted at the 7th position and a cyano group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[b]thiophene-2-carbonitrile typically involves the bromination of benzo[b]thiophene-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above can be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., DMF, THF).

    Coupling Reactions: Boronic acids or stannanes, palladium catalysts, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Major Products:

    Substitution Reactions: Substituted benzothiophenes.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Amino derivatives of benzothiophene.

Mechanism of Action

The mechanism of action of 7-Bromobenzo[b]thiophene-2-carbonitrile depends on its application. In medicinal chemistry, it often acts as an inhibitor by binding to specific enzyme active sites, thereby blocking their activity. The bromine and cyano groups play crucial roles in enhancing the binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4BrNS

Molecular Weight

238.11 g/mol

IUPAC Name

7-bromo-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4BrNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H

InChI Key

JZYUFQYAEIDRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C#N

Origin of Product

United States

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